molecular formula C16H28N2O2S B11072797 2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane

2,6-Dimorpholino-9-thiabicy-clo[3.3.1]nonane

Katalognummer: B11072797
Molekulargewicht: 312.5 g/mol
InChI-Schlüssel: AISSRCQTANXUHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-MORPHOLINO-9-THIABICYCLO[331]NON-2-YL)MORPHOLINE is a complex organic compound featuring a morpholine ring and a thiabicyclo[331]nonane structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE typically involves multi-step organic reactions. One common approach is the reaction of morpholine with a suitable bicyclo[3.3.1]nonane precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Wissenschaftliche Forschungsanwendungen

4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other morpholine derivatives and bicyclo[3.3.1]nonane analogs. Examples include:

Uniqueness

4-(6-MORPHOLINO-9-THIABICYCLO[3.3.1]NON-2-YL)MORPHOLINE is unique due to its combination of a morpholine ring and a thiabicyclo[3.3.1]nonane structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C16H28N2O2S

Molekulargewicht

312.5 g/mol

IUPAC-Name

4-(6-morpholin-4-yl-9-thiabicyclo[3.3.1]nonan-2-yl)morpholine

InChI

InChI=1S/C16H28N2O2S/c1-3-15-14(18-7-11-20-12-8-18)2-4-16(21-15)13(1)17-5-9-19-10-6-17/h13-16H,1-12H2

InChI-Schlüssel

AISSRCQTANXUHV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2C(CCC(C1N3CCOCC3)S2)N4CCOCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.